Indolo[2,3-a]carbazole
Overview
Description
Indolo[2,3-a]carbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and have since been isolated from numerous representatives of flora and fauna . These compounds exhibit significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .
Synthesis Analysis
The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature . Chemical synthesis has proven to be the most productive method, providing researchers with a variety of promising indolo[2,3-a]carbazoles exhibiting high antitumor activity .
Molecular Structure Analysis
The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .
Chemical Reactions Analysis
The review highlights the main approaches used to access synthetic representatives of this subclass . The most promising compounds are those that have been obtained through these synthetic approaches .
Physical And Chemical Properties Analysis
Indolo[2,3-a]carbazoles are nitrogen heterocycles that have evolved significantly in recent years . Numerous studies have focused on their diverse biological effects, or targeting new materials with potential applications in organic electronics .
Scientific Research Applications
Antitumor Therapy
Indolo[2,3-a]carbazoles have shown significant potential in antitumor therapy . Compounds such as lestaurtinib, edotecarin, and becatecarin have demonstrated significant in vitro and in vivo antitumor activity . However, their effectiveness in clinical trials was low .
Antibacterial and Antifungal Activity
Indolo[2,3-a]carbazoles exhibit antibacterial and antifungal activity . This makes them a promising area of study for the development of new antimicrobial agents.
Antiviral Activity
In addition to their antibacterial and antifungal properties, indolo[2,3-a]carbazoles also show antiviral activity . This broad spectrum of biological activity makes them a versatile tool in the field of medicinal chemistry.
Protein Kinase Drug Discovery
Indolo[2,3-a]carbazoles are central to protein kinase drug discovery programs . Their unique structure and biological activity make them a valuable scaffold for the development of new therapeutic agents.
Organic Solar Cells
Indolo[2,3-a]carbazoles have been used in the design and synthesis of non-fullerene acceptors for organic solar cells . Their unique electronic properties make them suitable for use in high-performance solar cell devices.
OLED Emitters
Indolo[2,3-a]carbazoles have been used as efficient narrow-band emitters in OLED (Organic Light Emitting Diode) technology . Their ability to exhibit thermally activated delayed fluorescence makes them a promising material for high-efficiency OLEDs.
Mechanism of Action
Target of Action
Indolo[2,3-a]carbazole is a class of heterocyclic compounds that have shown significant biological properties . The primary targets of Indolo[2,3-a]carbazole are protein kinases . Protein kinases play a crucial role in cellular processes such as cell division, growth, and death .
Mode of Action
Indolo[2,3-a]carbazole interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these kinases, such as cell division and growth .
Biochemical Pathways
It is known that the compound’s antitumor activity is significant . This suggests that it may affect pathways related to cell division and growth .
Result of Action
The molecular and cellular effects of Indolo[2,3-a]carbazole’s action primarily involve the inhibition of protein kinases . This can lead to a decrease in cell division and growth, which is particularly relevant in the context of its antitumor activity .
properties
IUPAC Name |
indolo[2,3-a]carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSBRCHLNOAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619351 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolo[2,3-a]carbazole | |
CAS RN |
60511-85-5 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.